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Compound of Interest

Compound Name:
[1,2,4]Triazolo[4,3-a]pyridin-7-

amine

Cat. No.: B3236954 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Triazolo[4,3-

a]pyridin-7-amine hydrochloride

Foreword for the Modern Drug Discovery Professional:

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in contemporary medicinal

chemistry, recognized as a privileged structure in the design of novel therapeutics.[2] Its rigid,

planar geometry and strategic placement of nitrogen atoms make it an exceptional core for

developing agents that modulate complex biological targets, from enzyme inhibitors to protein-

protein interaction disruptors.[4][5] This guide focuses on a specific, high-value derivative:

Triazolo[4,3-a]pyridin-7-amine hydrochloride. As a key synthetic intermediate, this compound

serves as a critical launchpad for the synthesis of compound libraries aimed at targets such as

PD-1/PD-L1 in immuno-oncology.[4][6]

This document moves beyond a simple data sheet. It is structured as a practical technical

guide for the laboratory scientist. We will delve into the compound's structural and

physicochemical properties, provide validated protocols for its characterization, and discuss its

stability and handling from an application-focused perspective. The causality behind

experimental choices is explained to empower researchers to not only use this building block

but to understand its behavior and potential.

Section 1: Chemical Identity and Core Structure
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Triazolo[4,3-a]pyridin-7-amine hydrochloride is a heterocyclic aromatic compound presented as

its hydrochloride salt. The salt form is crucial as it typically enhances aqueous solubility and

improves the stability of the solid material, making it more amenable to laboratory handling and

reaction setup compared to its free base.

Table 1: Compound Identification

Identifier Value Source

IUPAC Name

[1][2][3]triazolo[4,3-
a]pyridin-7-
amine;hydrochloride

[1]

CAS Number 1598386-14-1 [1][6]

Molecular Formula C₆H₇ClN₄ [1]

Molecular Weight 170.60 g/mol [1][6]

| Synonyms | 7-Amino-[1][2][3]triazolo[4,3-a]pyridine Hydrochloride |[1] |

The core structure consists of a pyridine ring fused with a 1,2,4-triazole ring. The amine group

at the C7 position is a key functional handle for further chemical modification, enabling the

attachment of various side chains to explore structure-activity relationships (SAR).

Caption: Chemical structure of Triazolo[4,3-a]pyridin-7-amine hydrochloride.

Section 2: Physicochemical Properties and
Characterization
Understanding the fundamental physical properties of a building block is paramount for its

effective use in synthesis and for interpreting analytical data.

Table 2: Physical and Computed Properties
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Property Value
Significance &
Comments

Source

Appearance Solid
Expected for a
small, crystalline
organic salt.

[1]

Exact Mass 170.0359 g/mol

For the free base;

critical for high-

resolution mass

spectrometry

confirmation.

[1]

TPSA 56.2 Å²

The Topological Polar

Surface Area

suggests moderate

cell permeability.

[1]

H-Bond Donors 2
From the primary

amine group.
[1]

H-Bond Acceptors 3
Nitrogen atoms in the

heterocyclic system.
[1]

| Storage | 2-8°C, Inert Atmosphere | Recommended for maintaining long-term chemical

integrity. |[1][6] |

Melting Point Analysis
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range

typically signifies high purity, whereas a broad range can indicate the presence of impurities or

residual solvent. While a specific melting point for this compound is not widely published, its

determination is a fundamental quality control step.

Protocol: Melting Point Determination

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a

capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3

mm.
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Instrumentation: Use a calibrated digital melting point apparatus.

Measurement:

Set a rapid heating ramp (10-20 °C/min) to approximate the melting range.

Prepare a second sample and heat to approximately 20 °C below the estimated melting

point.

Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the entire sample becomes liquid (clear point). A pure sample

should have a range of <2 °C.

Solubility Profile
The hydrochloride salt structure suggests good solubility in polar protic solvents. A qualitative

and quantitative understanding of solubility is essential for selecting appropriate reaction

solvents, purification methods, and analytical conditions (e.g., for NMR or HPLC).

Protocol: Qualitative Solubility Assessment at Ambient Temperature

Setup: Add approximately 5-10 mg of the compound to a series of vials.

Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Water, Methanol,

Ethanol, DMSO, DMF, Acetonitrile, Dichloromethane, Ethyl Acetate).

Observation: Agitate the vials for 1-2 minutes. Observe and record whether the solid

dissolves completely, is partially soluble, or is insoluble.

Rationale: This rapid test informs the choice of solvents for subsequent work. For instance,

high solubility in DMSO makes it an excellent choice for NMR analysis, while solubility in

methanol or water would be advantageous for purification via crystallization or for certain

reaction types.

Section 3: Analytical Characterization Workflow
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A multi-technique analytical approach is required for the unambiguous confirmation of the

structure and purity of Triazolo[4,3-a]pyridin-7-amine hydrochloride. The following workflow

represents a self-validating system where each technique provides complementary information.

Sample: Triazolo[4,3-a]pyridin-7-amine
hydrochloride

LC-MS Analysis
NMR Spectroscopy

(¹H, ¹³C)
FTIR Spectroscopy

Purity Confirmation
(>95% by HPLC)

Identity Confirmation
(Correct Mass)

Structural Elucidation
(Proton/Carbon Environment)

Functional Group ID
(N-H, C=N, etc.)

Verified Structure
& Purity

Click to download full resolution via product page

Caption: A logical workflow for the comprehensive analytical characterization of the title

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the specific arrangement of atoms in

the molecule.

Expected ¹H NMR Spectrum (in DMSO-d₆): The spectrum should reveal distinct signals for

the protons on the heterocyclic core. Protons on the pyridine ring will appear in the aromatic

region (approx. 7.0-9.0 ppm). The proton on the triazole ring is also expected in this

downfield region. The amine (-NH₂) protons may appear as a broad singlet, and its chemical

shift can be concentration-dependent and will exchange upon addition of D₂O.

Expected ¹³C NMR Spectrum: The spectrum should show six distinct signals for the six

carbon atoms of the fused ring system, consistent with the proposed structure.
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Protocol: NMR Sample Preparation and Acquisition

Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it

effectively solubilizes polar compounds and allows for the observation of exchangeable N-H

protons.

Acquisition:

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

Interpretation: Correlate the observed chemical shifts, integration values (for ¹H), and

splitting patterns with the expected structure. 2D NMR experiments like COSY and HSQC

can be employed for unambiguous assignment if needed.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.

Protocol: LC-MS Analysis

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it

provides simultaneous purity data (from the chromatogram) and mass confirmation (from the

mass spectrum).

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile/water.

Instrumentation: Use a reverse-phase C18 column with a gradient elution (e.g.,

water/acetonitrile with 0.1% formic acid). The formic acid ensures the analyte is protonated

for positive ion detection.

Detection: Employ an Electrospray Ionization (ESI) source in positive ion mode.

Expected Result: The mass spectrum should show a prominent ion corresponding to the

protonated free base ([M+H]⁺) at an m/z value consistent with its calculated exact mass
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(C₆H₆N₄ + H⁺ = 135.0665). The HPLC chromatogram will indicate the purity of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule by their characteristic

vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Peaks: Based on data from structurally similar compounds, key absorbances are

expected[7][8]:

~3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine.

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~1650-1500 cm⁻¹: C=N and C=C stretching vibrations characteristic of the fused aromatic

ring system.

Section 4: Synthesis, Stability, and Handling
Plausible Synthetic Pathway
While specific preparations for the 7-amino derivative are proprietary or not widely published, a

plausible route can be conceptualized based on established syntheses of the[1][2]

[3]triazolo[4,3-a]pyridine core.[9][10] A common strategy involves the cyclocondensation of a

hydrazine derivative with a substituted pyridine.
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2,6-Dichloropyridine

Nucleophilic Substitution
with Hydrazine Hydrate

2-Chloro-6-hydrazinopyridine

Cyclization
(e.g., with Formic Acid)

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine

Nucleophilic Aromatic Substitution
(e.g., with Ammonia or protected amine)

[1,2,4]triazolo[4,3-a]pyridin-7-amine
(Free Base)

Salt Formation
(HCl in Ethanol)

Final Product:
Triazolo[4,3-a]pyridin-7-amine HCl

Click to download full resolution via product page

Caption: A proposed synthetic route for Triazolo[4,3-a]pyridin-7-amine hydrochloride.
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Chemical Stability and Safe Handling
Proper storage and handling are essential to maintain the quality and ensure the safety of

personnel.

Stability: The compound is reported to be stable under normal conditions.[3] As a

hydrochloride salt of an aromatic amine, it is generally more resistant to air oxidation than its

corresponding free base.

Incompatibilities: Avoid contact with strong oxidizing agents, which could lead to

decomposition.[3]

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert

atmosphere (e.g., argon or nitrogen) to prevent moisture uptake and potential degradation

over long periods.[1][6][11]

Safety Precautions:

While a specific toxicological profile is not thoroughly investigated, standard laboratory

precautions for handling chemical intermediates should be followed.[11]

Personal Protective Equipment (PPE): Always wear safety glasses with side shields,

chemical-resistant gloves, and a lab coat.

Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume

hood to avoid inhalation of dust.[3]

First Aid:

Skin Contact: Wash off immediately with plenty of soap and water.[3]

Eye Contact: Rinse cautiously with water for several minutes.[3]

Inhalation: Move to fresh air.[3]

Conclusion
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Triazolo[4,3-a]pyridin-7-amine hydrochloride is a high-value chemical building block with

significant potential in drug discovery and development. Its defined structure, characterized by

the fused heterocyclic core and a reactive amine handle, makes it an ideal starting point for

synthetic exploration. This guide has provided a comprehensive overview of its identity,

physicochemical properties, and analytical characterization. By employing the detailed

protocols and understanding the rationale behind them, researchers can confidently utilize this

compound in their synthetic programs, ensuring both the quality of their results and the safety

of their operations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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